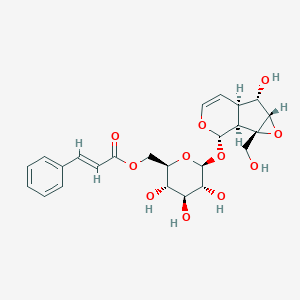
Picroside I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
この化合物は、その肝保護作用、抗炎症作用、抗酸化作用で知られています 。伝統的にアーユルヴェーダ医学において肝臓の病気やその他の病気の治療に使用されてきました。
準備方法
合成経路と反応条件: ピクロシドIの合成は、ピクロリザ・クルロアの根から化合物を抽出することから始まり、いくつかのステップが含まれます。このプロセスには一般的に以下が含まれます。
抽出: 根を乾燥させて粉末にし、メタノールやエタノールなどの溶媒を使用して抽出します。
分離: 次に、抽出物を高速液体クロマトグラフィー (HPLC) などのクロマトグラフィー技術にかけて、ピクロシドIを分離します。
精製: 高純度の製品を得るために、再結晶化またはその他の適切な方法によってさらなる精製を行います。
工業生産方法: ピクロシドIの工業生産は、収率と純度を最適化することに重点を置いています。 超臨界流体抽出や高度なクロマトグラフィー法などの技術は、化合物の完全性と生物活性を維持しながら、生産規模を拡大するために採用されています .
化学反応の分析
反応の種類: ピクロシドIは、以下を含むさまざまな化学反応を起こします。
酸化: ピクロシドIは酸化されてさまざまな誘導体を形成し、これらの誘導体は生物活性が変化している可能性があります。
還元: 還元反応は、グリコシド結合を変え、潜在的に独自の特性を持つ新しい化合物を生み出す可能性があります。
置換: 特にシナモイル部分での置換反応は、さまざまなアナログを生み出す可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
溶媒: メタノール、エタノール、ジメチルスルホキシド (DMSO)。
主な生成物: これらの反応から生成される主な生成物には、ピクロシドIのさまざまな酸化、還元、置換誘導体が含まれ、それぞれに潜在的な治療用途があります .
4. 科学研究への応用
ピクロシドIは、科学研究において幅広い用途を持っています。
化学: イリドイドグリコシドとその誘導体の研究における基準化合物として使用されています。
生物学: 酸化ストレスや炎症を含む細胞シグナル伝達経路における役割について調査されています。
医学: 肝保護作用、肝疾患の治療における可能性、抗炎症作用について研究されています。また、神経保護作用と神経変性疾患の治療における可能性についても研究されています。
科学的研究の応用
Picroside I has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of iridoid glycosides and their derivatives.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving oxidative stress and inflammation.
Medicine: Explored for its hepatoprotective effects, potential in treating liver diseases, and anti-inflammatory properties. It is also studied for its neuroprotective effects and potential in treating neurodegenerative diseases.
Industry: Utilized in the development of herbal formulations and dietary supplements aimed at liver health and overall wellness
作用機序
ピクロシドIは、いくつかの分子メカニズムを通じてその効果を発揮します。
肝保護: 抗酸化酵素の活性を高め、肝細胞の酸化ストレスを軽減します。
抗炎症作用: ピクロシドIは、炎症性サイトカインの産生を阻害し、pSTAT6やGATA3などの炎症性メディエーターの発現を抑制します。
類似化合物との比較
ピクロシドIは、ピクロシドIIやカタポルなどの他のイリドイドグリコシドとしばしば比較されます。
ピクロシドII: 構造は似ていますが、イリドイド骨格の置換パターンが異なります。また、肝保護作用と抗炎症作用を示しますが、効力や有効性が異なる可能性があります。
カタポル: チョウセンニンジンなどのさまざまな植物に含まれており、同様の生物活性を共有していますが、化学構造が異なり、治療用途も異なります。
ピクロシドIは、そのユニークなシナモイル部分のために際立っており、これはその特定の生物活性と治療の可能性に貢献しています .
特性
CAS番号 |
27409-30-9 |
|---|---|
分子式 |
C24H28O11 |
分子量 |
492.5 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2R,4S,5S,6R)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22?,23+,24+/m1/s1 |
InChIキー |
XZGPUOQGERGURE-XAJLVDHKSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@]4(O5)CO)O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O |
Key on ui other cas no. |
27409-30-9 |
ピクトグラム |
Irritant |
同義語 |
picroside I |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















